Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is not fully understood. However, studies have shown that the compound has the ability to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has the ability to inhibit the growth of cancer cells in vitro. The compound has also been shown to have potential neuroprotective effects in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. However, the compound is not very soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the exploration of the compound's potential as a therapeutic agent for other diseases, such as Parkinson's disease. Finally, the compound's potential as a fluorescent probe for the detection of other metal ions could also be studied.
Conclusion:
In conclusion, Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a compound with significant potential in various scientific fields. Its synthesis method is relatively straightforward, and it has been studied for its potential applications as a therapeutic agent and fluorescent probe. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves the reaction of 3-carboxy-4,5-dimethylthiophene-2-acetic acid with N-BOC-L-proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the corresponding N-BOC-L-proline ester. The ester is then reacted with 4-methoxyphenyl isocyanate to form the corresponding urea. Finally, the BOC protecting group is removed by treatment with trifluoroacetic acid to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has various potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has also been studied for its potential use as a therapeutic agent in the treatment of cancer and Alzheimer's disease.
Eigenschaften
Produktname |
Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate |
---|---|
Molekularformel |
C21H24N2O5S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
ethyl 2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-5-28-21(26)18-12(2)13(3)29-20(18)22-19(25)14-10-17(24)23(11-14)15-6-8-16(27-4)9-7-15/h6-9,14H,5,10-11H2,1-4H3,(H,22,25) |
InChI-Schlüssel |
CKIPHOCQKHMSHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.